molecular formula C15H13Cl2N3O B15217428 4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-28-7

4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B15217428
CAS No.: 87035-28-7
M. Wt: 322.2 g/mol
InChI Key: PHVGZYZQAXBLDZ-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to an oxygen atom, which is further connected to an imidazo[4,5-c]pyridine ring system. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

    Etherification: The final step involves the etherification of the imidazo[4,5-c]pyridine core with the 2,4-dichlorobenzyl group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    2-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine: A similar compound with a different substitution pattern on the imidazo[4,5-c]pyridine ring.

    4-((2,4-Dichlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine: A compound with a methyl group instead of an ethyl group.

    4-((2,4-Dichlorobenzyl)oxy)-3-phenyl-3H-imidazo[4,5-c]pyridine: A compound with a phenyl group instead of an ethyl group.

The uniqueness of 4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine lies in its specific substitution pattern and the presence of the 2,4-dichlorobenzyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

87035-28-7

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C15H13Cl2N3O/c1-2-20-9-19-13-5-6-18-15(14(13)20)21-8-10-3-4-11(16)7-12(10)17/h3-7,9H,2,8H2,1H3

InChI Key

PHVGZYZQAXBLDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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